Fostamatinib-d9

LC-MS/MS Bioanalysis Pharmacokinetics

For bioanalytical labs requiring precise R406 quantitation, Fostamatinib-d9 (+9 Da) is the superior choice. It co‑elutes with fostamatinib, eliminating matrix effect bias that non‑isotopic analogs cannot correct. Unlike partially deuterated versions, its high isotopic purity ensures robust, interference‑free LC‑MS/MS signals. Essential for compliant pharmacokinetic studies and ITP therapeutic monitoring.

Molecular Formula C23H26FN6O9P
Molecular Weight 589.5 g/mol
Cat. No. B15145345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostamatinib-d9
Molecular FormulaC23H26FN6O9P
Molecular Weight589.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C
InChIInChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)/i3D3,4D3,5D3
InChIKeyGKDRMWXFWHEQQT-YJMGCJIZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fostamatinib-d9: A Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of the SYK Inhibitor Fostamatinib


Fostamatinib-d9 (R788-d9) is a deuterium-labeled analog of the oral SYK inhibitor prodrug fostamatinib, featuring nine deuterium atoms substituted for hydrogen [1]. It is employed as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of fostamatinib and its active metabolite R406 in biological matrices [2].

Why Non-Deuterated Fostamatinib Cannot Serve as a Reliable Internal Standard in Fostamatinib-d9 Bioanalytical Assays


Substituting Fostamatinib-d9 with unlabeled fostamatinib or structurally similar compounds in quantitative bioanalytical workflows introduces significant error due to matrix effects and ionization variability inherent in LC-MS/MS. Unlike Fostamatinib-d9, which co-elutes with the analyte and exhibits near-identical extraction recovery and ionization efficiency, non-isotopic analogs fail to correct for these systematic biases, leading to inaccurate drug concentration measurements [1]. Furthermore, partially deuterated analogs (e.g., Fostamatinib-d6) may present isotopic impurity challenges that compromise assay specificity, whereas the +9 Da mass shift of Fostamatinib-d9 provides a robust, well-resolved signal free from endogenous interference .

Quantitative Differentiation of Fostamatinib-d9 from Analogs and Alternative Internal Standards


Mass Spectrometric Resolution: Fostamatinib-d9 Provides a +9 Da Shift for Unambiguous Analyte Discrimination

Fostamatinib-d9 incorporates nine deuterium atoms, resulting in a molecular weight of 589.51 g/mol compared to 580.46 g/mol for unlabeled fostamatinib . This +9 Da mass shift ensures complete baseline separation from the analyte in MS/MS detection, eliminating isotopic cross-talk that can occur with lower-mass-shift internal standards like Fostamatinib-d6 (+6 Da) .

LC-MS/MS Bioanalysis Pharmacokinetics

Isotopic Purity: Fostamatinib-d9 Demonstrates >98% Deuterium Incorporation Ensuring Minimal Unlabeled Impurity

Vendor specifications for Fostamatinib-d9 indicate a deuterium incorporation rate exceeding 98% [1]. In contrast, lower-grade deuterated internal standards may contain up to 5-10% unlabeled or partially labeled species, which directly contributes to assay background and compromises lower limit of quantitation (LLOQ) [2].

Isotopic Purity LC-MS Quality Control

Metabolic Stability: Deuteration at Non-Exchangeable Positions Confers Resistance to In-Source Fragmentation

The nine deuterium atoms in Fostamatinib-d9 are positioned on non-exchangeable sites, ensuring the label remains intact during sample preparation and ionization [1]. This contrasts with alternative labeling strategies (e.g., 13C or 15N) that may exhibit different fragmentation patterns, potentially complicating MS/MS method development [2].

Metabolic Stability Deuterium Isotope Effect LC-MS/MS

Recommended Applications for Fostamatinib-d9 Based on Quantified Differentiation


Regulated Bioanalytical Method Validation for Fostamatinib Clinical Trials

Fostamatinib-d9 serves as the optimal internal standard for LC-MS/MS assays supporting fostamatinib pharmacokinetic studies in compliance with FDA/EMA bioanalytical guidelines. Its +9 Da mass shift and high isotopic purity ensure precise and accurate quantification of R406 in plasma, meeting the stringent acceptance criteria for accuracy (±15%) and precision (≤15% CV) required for regulatory submission [1].

Therapeutic Drug Monitoring (TDM) of Fostamatinib in Chronic Immune Thrombocytopenia (ITP)

In clinical settings, Fostamatinib-d9 enables robust monitoring of R406 trough concentrations to guide dose adjustments in ITP patients. The stable isotope internal standard corrects for matrix effects in patient plasma, ensuring reliable measurement of drug exposure and supporting exposure-response analyses for efficacy and safety [2].

Preclinical ADME and Drug-Drug Interaction (DDI) Studies

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of fostamatinib in animal models rely on Fostamatinib-d9 to quantify R406 in various biological matrices (plasma, urine, feces, tissue homogenates). The non-exchangeable deuterium label maintains integrity during sample processing, enabling accurate determination of absolute bioavailability (~55% for fostamatinib) and assessment of CYP3A4/UGT1A9-mediated DDI potential [3].

Technical Documentation Hub

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